molecular formula C20H38O3 B1228052 2-Oxophytanic acid CAS No. 22008-47-5

2-Oxophytanic acid

Cat. No.: B1228052
CAS No.: 22008-47-5
M. Wt: 326.5 g/mol
InChI Key: CQJGVSCAFSXDSB-UHFFFAOYSA-N
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Description

It is a derivative of phytanic acid and is characterized by the presence of a keto group at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Oxophytanic acid can be synthesized through the oxidation of phytanic acid. The process typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the keto group at the second carbon position .

Industrial Production Methods: Industrial production of this compound may involve the large-scale oxidation of phytanic acid derived from natural sources such as chlorophyll degradation products. The process is optimized to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to produce more oxidized derivatives.

    Reduction: The keto group in this compound can be reduced to form 2-hydroxyphytanic acid.

    Substitution: The carboxyl group can participate in esterification reactions to form esters of this compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alcohols in the presence of acid catalysts.

Major Products Formed:

    Oxidation: More oxidized derivatives of this compound.

    Reduction: 2-Hydroxyphytanic acid.

    Substitution: Esters of this compound.

Scientific Research Applications

2-Oxophytanic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways involving phytanic acid.

    Medicine: Investigated for its potential therapeutic effects and its role in metabolic disorders.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2-oxophytanic acid involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for enzymes involved in the oxidation and reduction of fatty acids. The presence of the keto group at the second carbon position makes it a key intermediate in the metabolism of phytanic acid .

Comparison with Similar Compounds

    Phytanic Acid: The parent compound from which 2-oxophytanic acid is derived.

    2-Hydroxyphytanic Acid: A reduced form of this compound.

    Pristanic Acid: Another related compound involved in similar metabolic pathways.

Uniqueness: this compound is unique due to the presence of the keto group at the second carbon position, which imparts distinct chemical and biological properties compared to its parent compound, phytanic acid, and other related compounds.

Properties

IUPAC Name

3,7,11,15-tetramethyl-2-oxohexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O3/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19(21)20(22)23/h15-18H,6-14H2,1-5H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJGVSCAFSXDSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60944613
Record name 3,7,11,15-Tetramethyl-2-oxohexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60944613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22008-47-5
Record name 2-Oxophytanic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022008475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,7,11,15-Tetramethyl-2-oxohexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60944613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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